6-Amino-6-deoxysucrose
Description
Contextualization within Sucrose (B13894) Derivative Research
6-Amino-6-deoxysucrose is a derivative of sucrose, a common sugar. It is created by replacing a hydroxyl group (-OH) at the 6th carbon position of the sucrose molecule with an amino group (-NH2) ontosight.ai. This modification places it within the broader category of sucrose derivatives, which are of significant interest in various scientific fields, including pharmaceuticals and biotechnology ontosight.ai. The introduction of an amino group can significantly alter the molecule's properties, such as its solubility, stability, and reactivity ontosight.ai.
The study of sucrose derivatives like this compound is part of a larger effort to understand how modifying the sucrose molecule can lead to new functionalities. For example, researchers have synthesized various sucrose derivatives, including those with amino acid and acrylic groups, to create new building blocks for polymers and other materials researchgate.net. The synthesis of such derivatives often involves multiple steps and careful control of reaction conditions to achieve the desired modification at specific positions on the sucrose molecule researchgate.netgoogle.com.
Significance in Aminosugar and Deoxysugar Chemical Biology
The compound is also classified as an aminosugar and a deoxysugar. Aminosugars are sugar molecules where a hydroxyl group has been replaced by an amino group, and they are found in many biologically important molecules mdpi.comwikipedia.org. Deoxysugars are sugars that have had a hydroxyl group replaced by a hydrogen atom, and they are also components of various natural products with significant biological activities nih.gov.
The presence of both an amino group and a deoxy function makes this compound a subject of interest in chemical biology. Aminosugars are crucial components of many antibiotics and are involved in a wide range of biological processes mdpi.comwikipedia.orgnumberanalytics.com. The study of deoxysugars is also a major focus in natural product chemistry and drug discovery due to their role in the biological activity of many compounds nih.gov. Research in this area often involves the chemical and enzymatic synthesis of these modified sugars to explore their potential as therapeutic agents or as probes to study biological systems nih.govd-nb.info. For instance, some aminosugars are being investigated for their potential as enzyme inhibitors scbt.comnih.gov.
Overview of Academic Research Trajectories for this compound
Academic research on this compound and related compounds has followed several trajectories. A primary focus has been on the synthesis of these molecules. Researchers have developed various chemical methods to introduce an amino group at the 6-position of sucrose, often involving the use of protective groups and multi-step reaction sequences google.comtandfonline.comresearchgate.net. Enzymatic synthesis is another approach that has been explored for the creation of deoxysugars and aminosugars, offering the potential for more specific and efficient production nih.govresearchgate.net.
Another significant research direction is the investigation of the biological activities of these compounds. For example, derivatives of sucrose have been synthesized and evaluated for their potential as antitumor agents tandfonline.com. The modification of sucrose and other sugars is also a strategy to develop inhibitors for enzymes like glucosidases, which could have applications in managing conditions like diabetes mdpi.comresearchgate.netnih.gov. Furthermore, the unique structural features of this compound make it a valuable tool for studying the interactions between sugars and proteins, such as sucrose transporters in plants nsf.govplos.org. The development of radiolabeled versions of deoxysucrose analogs has provided a means to study their transport and metabolism in living organisms plos.org.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H23NO10 nih.gov |
| Molecular Weight | 341.31 g/mol nih.gov |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydropyran-3,4,5-triol ontosight.ai |
| InChIKey | ZRNHJQFHWJBXIZ-UGDNZRGBSA-N nih.gov |
| SMILES | C([C@@H]1C@HO)N nih.gov |
Table 2: Related Research Findings
| Research Area | Key Finding | Reference |
| Synthesis | Can be synthesized from sucrose via a multi-step chemical process involving protection, activation, and nucleophilic substitution. | google.comtandfonline.com |
| Enzymatic Studies | Can serve as a potential substrate or inhibitor for enzymes that interact with sucrose. | ontosight.ai |
| Antitumor Research | A related 6-substituted sucrose derivative showed antitumor activity against leukemia in mice. | tandfonline.com |
| Plant Biology | Fluorinated deoxysucrose analogs are used to study sucrose transport mechanisms in plants. | nsf.govplos.org |
| Glucosidase Inhibition | Aminosugars are a class of compounds known to inhibit α-glucosidases. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
82540-70-3 |
|---|---|
Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3,13H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
ZRNHJQFHWJBXIZ-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 6 Deoxysucrose and Analogues
Chemical Synthesis Approaches
Chemical synthesis remains the most established route for producing 6-Amino-6-deoxysucrose. These multi-step pathways rely on the principles of protection group chemistry, regioselective activation, and nucleophilic substitution to achieve the desired transformation.
The cornerstone of any chemical synthesis of this compound is the ability to selectively differentiate the C-6 hydroxyl group from the other seven. The primary hydroxyls at C-6, C-1', and C-6' are significantly more reactive than the five secondary hydroxyls due to reduced steric hindrance. Among the primary positions, the C-6 hydroxyl is generally the most reactive towards bulky electrophilic reagents.
Key strategies for achieving this regioselectivity include:
Selective Sulfonylation: This is the most common approach for activating the C-6 hydroxyl. By carefully controlling reaction conditions (e.g., low temperature, stoichiometric amounts of reagent, use of pyridine (B92270) as both solvent and base), sulfonyl chlorides can be directed to react preferentially at the primary positions. Tosyl chloride (TsCl) and mesyl chloride (MsCl) are frequently used. The greater reactivity of the C-6 position often allows for the formation of 6-O-tosylsucrose or 6-O-mesylsucrose as the major product, which serves as a key intermediate for amination.
Use of Bulky Protecting Groups: Reagents like trityl chloride (TrCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) react almost exclusively with the primary hydroxyl groups. A common strategy involves protecting all three primary hydroxyls to form 6,1',6'-tri-O-tritylsucrose, followed by further manipulations. However, for direct C-6 functionalization, a more nuanced approach is required, often involving transient protection or exploiting subtle reactivity differences.
Protection-Deprotection Sequences: A robust, albeit longer, method involves first protecting all hydroxyl groups (e.g., via peracetylation to form sucrose (B13894) octaacetate) and then selectively deprotecting the primary positions using enzymatic or specific chemical methods. For instance, enzymes like lipase (B570770) can selectively hydrolyze the acetyl groups at the primary C-6 and C-6' positions, liberating them for subsequent functionalization.
The table below summarizes the relative reactivity and selectivity of common reagents used for the initial functionalization step.
| Reagent | Target Hydroxyl(s) | Typical Conditions | Selectivity Rationale |
|---|---|---|---|
| Tosyl chloride (TsCl) | C-6, C-6' (C-6 preferred) | Pyridine, 0°C to RT | Kinetic control favors reaction at the least sterically hindered primary hydroxyls. C-6 is generally the most reactive. |
| Trityl chloride (TrCl) | C-6, C-6', C-1' | Pyridine, elevated temp. | Extreme steric bulk ensures exclusive reaction at all three primary positions. Not selective for C-6 alone. |
| Sucrose Octaacetate + Lipase | C-6, C-6' | Aqueous buffer, pH 7 | Enzymatic catalysis provides high selectivity for the hydrolysis of primary esters over secondary ones. |
The synthesis of positional isomers of aminosucrose, such as 6'-amino-6'-deoxysucrose (B12784695) and 1'-amino-1'-deoxysucrose, underscores the challenges of regiocontrol. The methodologies developed for these related compounds often provide insight into the synthesis of the 6-amino target.
6'-Amino-6'-deoxysucrose: Its synthesis typically proceeds from 6,6'-di-O-sulfonylsucrose derivatives. By carefully choosing reaction conditions or using specific protecting group strategies, one sulfonate can be displaced, or a mixture of 6-amino and 6'-amino isomers can be produced and then separated chromatographically.
1'-Amino-1'-deoxysucrose: The C-1' hydroxyl is sterically hindered (neopentyl-like environment), making its direct functionalization difficult. Synthesis often requires more complex routes, such as the opening of an epoxide ring (e.g., a 1',2'-anhydride) with a nitrogen nucleophile.
6,6'-Diamino-6,6'-dideoxysucrose: This derivative is often synthesized from a 6,6'-di-O-sulfonylsucrose intermediate, followed by displacement with two equivalents of a nitrogen nucleophile (e.g., sodium azide) and subsequent reduction.
The precursor required for synthesis directly dictates which positional isomer is formed, as shown in the table below.
| Target Isomer | Key Synthetic Precursor | Synthetic Note |
|---|---|---|
| This compound | Hepta-O-acetyl-6-O-tosylsucrose | The most direct route involving selective activation of the C-6 position. |
| 6'-Amino-6'-deoxysucrose | Hepta-O-acetyl-6'-O-tosylsucrose | Requires differentiation between C-6 and C-6'. Often obtained as a minor product or through specific enzymatic routes. |
| 1'-Amino-1'-deoxysucrose | Sucrose-1',2'-anhydride derivative | Direct sulfonylation of C-1' is inefficient. Anhydride ring-opening is a more viable strategy. |
| 6,6'-Diamino-6,6'-dideoxysucrose | Hexa-O-acetyl-6,6'-di-O-tosylsucrose | Formed by activating both C-6 and C-6' hydroxyls, followed by double displacement. |
Once the C-6 hydroxyl group is converted into a suitable leaving group (typically a sulfonate ester like tosylate or mesylate), the introduction of the nitrogen atom is achieved via nucleophilic substitution. This is a critical two-step process.
Displacement with an Azide (B81097) Nucleophile: The most effective and widely used method involves an Sₙ2 reaction with sodium azide (NaN₃). The sulfonylated sucrose derivative (e.g., a protected 6-O-tosylsucrose) is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) and heated with an excess of NaN₃. The azide ion (N₃⁻) is a potent nucleophile but a weak base, which favors the desired substitution reaction over a competing E2 elimination pathway. This reaction yields the intermediate 6-azido-6-deoxysucrose derivative.
Reduction of the Azide to an Amine: The azido (B1232118) group is then reduced to the primary amine. Several reliable methods are available for this transformation:
Catalytic Hydrogenation: The most common method involves reacting the azido-sucrose derivative with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. This method is clean and high-yielding.
Staudinger Reaction: This involves reaction with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide.
Chemical Reduction: Reagents like lithium aluminium hydride (LiAlH₄) can also be used, although this strong reductant requires careful handling and can cleave ester-based protecting groups.
The table below outlines this common synthetic sequence.
| Step | Reaction Type | Typical Reagents | Solvent | Product |
|---|---|---|---|---|
| 1. Activation | Sulfonylation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) | Pyridine | 6-O-Sulfonylsucrose derivative |
| 2. Displacement | Sₙ2 Nucleophilic Substitution | Sodium azide (NaN₃) | DMF | 6-Azido-6-deoxysucrose derivative |
| 3. Reduction | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol | This compound derivative |
Reaction Mechanism: The nucleophilic displacement of the C-6 sulfonate by the azide ion proceeds via a classic Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the reaction center. Since C-6 is a prochiral center (CH₂-), this does not create a new stereoisomer but ensures that the substitution occurs cleanly without rearrangement.
Preservation of Ring Stereochemistry: The stereocenters of the glucopyranosyl (C-1 to C-5) and fructofuranosyl (C-2' to C-5') rings must remain unaffected. This is achieved by using protecting groups (e.g., acetyl, benzyl) on the remaining seven hydroxyls. These groups prevent unwanted side reactions, such as intramolecular cyclization or rearrangements, that could compromise the stereochemistry of the parent rings.
Avoidance of Elimination: A potential side reaction during the Sₙ2 displacement is E2 elimination, which would form a 5,6-exocyclic double bond. The choice of a strong nucleophile that is also a weak base, such as the azide ion, is crucial for minimizing this pathway. The use of polar aprotic solvents like DMF also favors the Sₙ2 pathway over E2.
Enzymatic Synthesis and Biocatalytic Routes
Biocatalytic methods offer a "greener" and highly selective alternative to classical chemical synthesis. These routes leverage the exquisite specificity of enzymes to construct the target molecule, often avoiding the need for extensive protection-deprotection steps.
The most promising enzymatic approach for synthesizing this compound involves glycosyltransferases, particularly sucrose synthase (SuSy). Instead of modifying an intact sucrose molecule, this strategy builds the aminosucrose from monosaccharide units.
The general biocatalytic pathway is as follows:
Preparation of the Donor Substrate: An activated amino-sugar donor is required. This is typically UDP-6-amino-6-deoxyglucose. The synthesis of this donor molecule itself can be a multi-step chemo-enzymatic process, starting from glucose or glucosamine.
Enzymatic Glycosylation: Sucrose synthase catalyzes the transfer of the 6-amino-6-deoxyglucose moiety from the UDP-activated donor to an acceptor substrate, which is D-fructose.
The reaction is summarized as: UDP-6-amino-6-deoxyglucose + D-Fructose this compound + UDP
This method capitalizes on the inherent regioselectivity and stereoselectivity of the enzyme, which forms the α-(1→2)-glycosidic bond with absolute precision. The main challenges lie in the efficient production of the enzyme and the synthesis of the activated nucleotide-sugar donor.
The key components of this biocatalytic route are detailed below.
| Component | Role | Example | Significance |
|---|---|---|---|
| Enzyme | Catalyst | Sucrose Synthase (SuSy) | Provides absolute regio- and stereocontrol for the formation of the α-(1→2) glycosidic bond. |
| Donor Substrate | Activated Glucosyl Unit | UDP-6-amino-6-deoxyglucose | Carries the modified glucose unit that will be transferred to the acceptor. Its synthesis is a key challenge. |
| Acceptor Substrate | Fructosyl Unit | D-Fructose | The molecule to which the amino-glucose moiety is attached. |
| Product | Target Molecule | This compound | Synthesized in a single, highly specific enzymatic step under mild aqueous conditions. |
Engineered Biosynthesis of Deoxysugar Components
Engineered biosynthesis represents a powerful alternative to chemical synthesis for producing complex sugar molecules. This approach harnesses and manipulates the natural metabolic pathways of microorganisms, particularly soil bacteria like actinomycetes, which are known producers of aminoglycoside antibiotics containing deoxysugar moieties. Current time information in Bangalore, IN.nih.gov
The biosynthesis of deoxysugars begins with common nucleotide diphosphate (B83284) (NDP) sugars. A key branching point in many of these pathways is the intermediate TDP-4-keto-6-deoxy-α-D-glucose. biosynth.com This molecule is synthesized from TDP-glucose by the enzyme TDP-glucose-4,6-dehydratase. biosynth.com From this precursor, a suite of tailoring enzymes can generate a wide variety of deoxysugars through reactions such as epimerization, reduction, and amination. biosynth.com
The generation of amino sugars is catalyzed by specific aminotransferases that transfer an amino group to the sugar scaffold. By identifying, cloning, and heterologously expressing the genes for these biosynthetic enzymes, it is possible to create novel biological production platforms. Researchers can combine enzymes from different pathways in a single host organism or use purified enzymes in "one-pot" reactions to synthesize desired deoxysugar derivatives that may not be readily accessible through traditional chemistry. Current time information in Bangalore, IN.biosynth.com
A notable example is the one-pot enzymatic synthesis of TDP-α-D-mycaminose, a 3-amino-3,6-dideoxysugar. This process utilizes three purified enzymes from the tylosin (B1662201) biosynthetic pathway of Streptomyces fradiae to convert TDP-4-keto-6-deoxy-α-D-glucose into the target aminodeoxysugar. biosynth.com Such chemoenzymatic and metabolic engineering approaches are pivotal for generating novel aminoglycosides and other glycosylated natural products. thieme-connect.de
| Enzyme Class | Function | Example Enzyme | Substrate → Product | Reference |
|---|---|---|---|---|
| Dehydratase | Removes a water molecule to form a keto-deoxy intermediate. | TDP-glucose-4,6-dehydratase | TDP-glucose → TDP-4-keto-6-deoxy-α-D-glucose | biosynth.com |
| Aminotransferase | Adds an amino group to the sugar ring, typically at a keto position. | TylB | TDP-3-keto-6-deoxy-glucose → TDP-3-amino-6-deoxy-glucose | biosynth.com |
| Methyltransferase | Adds methyl groups to the amino function. | TylM1 | TDP-3-amino-6-deoxy-glucose → TDP-α-D-mycaminose | biosynth.com |
| Glycosyltransferase | Transfers the activated deoxysugar to an aglycone acceptor. | Substrate-flexible Glycosyltransferases | NDP-deoxysugar + Aglycone → Glycosylated Product | Current time information in Bangalore, IN. |
Radiosynthesis for Isotopic Labeling and Tracing Studies
Isotopic labeling is an indispensable tool for studying the biological fate of molecules in vivo. Radiosynthesis of this compound and its analogues allows for highly sensitive detection and dynamic tracing in biological systems. Methods have been developed to incorporate both beta-emitting isotopes (e.g., ³H, ¹⁴C) for quantitative analysis and positron-emitting isotopes (e.g., ¹⁸F) for imaging studies like Positron Emission Tomography (PET).
A common method for labeling compounds with a primary or secondary amine, such as this compound, is reductive methylation. nih.gov This technique uses radiolabeled formaldehyde (B43269) (³HCOH or H¹⁴COH) and a reducing agent to attach a labeled methyl group to the nitrogen atom. Alternatively, the carbonyl precursors to aminoglycosides can be labeled by reduction with sodium borotritide (NaB³H₄). nih.gov These methods provide robust ways to prepare radiolabeled tracers for studies on cellular uptake and ribosome binding. nih.gov
For PET imaging, which requires short-lived isotopes, different strategies are employed. While direct labeling with nitrogen isotopes is challenging, analogues can be created. The radiosynthesis of 6'-deoxy-6'-[¹⁸F]fluorosucrose ([¹⁸F]FS) provides a relevant example of modern radiosynthesis techniques. researchgate.netresearchgate.net The synthesis involves creating a precursor with a highly reactive leaving group (e.g., trifluoromethanesulfonyl) at the target position, followed by a rapid, automated nucleophilic substitution with [¹⁸F]fluoride. researchgate.net This radiotracer has been successfully used to study sucrose transport in plants in real-time, demonstrating the power of such labeled analogues in biological research. researchgate.net While fluorescently labeled aminoglycosides have also been developed to visualize localization within bacteria, radioactive tracers offer superior sensitivity for quantitative biodistribution studies. tandfonline.com
| Isotope | Labeling Method | Target Molecule/Analogue | Application | Reference |
|---|---|---|---|---|
| ³H or ¹⁴C | Reductive methylation of the amino group. | Aminoglycoside antibiotics | Cellular uptake and ribosome binding assays | nih.gov |
| ³H | Reduction of aldehyde/ketone groups with NaB³H₄. | Aminoglycoside antibiotics | Quantitative analysis of biological interactions | nih.gov |
| ¹⁸F | Nucleophilic substitution of a triflate precursor. | 6'-Deoxy-6'-[¹⁸F]fluorosucrose | In vivo PET imaging of sucrose transport | researchgate.net |
| ¹⁴C | Universally labeled starting material. | [U-¹⁴C]sucrose | Comparative transport studies in plants | researchgate.net |
Molecular Interactions and Recognition of 6 Amino 6 Deoxysucrose
Enzyme-Ligand Interaction Studies
The introduction of an amino group at the 6-position of sucrose (B13894) significantly influences its binding to enzymes, particularly those that utilize sucrose as a substrate. ontosight.ai This has led to detailed studies on its role as both a substrate and an inhibitor, providing insights into the architecture and function of enzyme active sites. ontosight.aitandfonline.com
Substrate and Inhibitor Binding Site Characterization
6-Amino-6-deoxysucrose has been utilized to probe the substrate binding sites of enzymes like dextransucrase from Leuconostoc mesenteroides. tandfonline.com These enzymes possess distinct binding sites for the glucosyl donor (sucrose) and the growing glucan chain (acceptor). tandfonline.comoup.com Inhibition studies with this compound have helped to differentiate between these sites. tandfonline.com It acts as a competitive inhibitor with respect to sucrose, suggesting it binds to the same active site region as the natural substrate. tandfonline.com This competitive binding indicates that the modification at the 6-position does not prevent its recognition by the enzyme's sucrose-binding pocket.
In the context of Glucosyltransferase C (GtfC) from Streptococcus mutans, a key enzyme in dental biofilm formation, the natural substrate is sucrose. tandfonline.com While direct binding site characterization for this compound with GtfC is not extensively detailed in the provided results, the principle of competitive inhibition implies interaction with the sucrose binding site. tandfonline.com The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction, consisting of a binding site and a catalytic site. wikipedia.org The specificity of this binding is determined by the arrangement of amino acids. wikipedia.org
Elucidation of Inhibition Kinetics and Mechanisms
Kinetic analyses have been crucial in understanding the inhibitory action of this compound. In studies with dextransucrase, it was identified as a potent competitive inhibitor. tandfonline.com The inhibition constant (Ki) is a measure of an inhibitor's potency; a smaller Ki value indicates a stronger interaction between the inhibitor and the enzyme. researchgate.net
For dextransucrase from L. mesenteroides, kinetic studies revealed that at sucrose concentrations above 10 mM, this compound behaves as a competitive inhibitor. tandfonline.com The experimental data, when analyzed using Dixon plots and s/v versus s plots, helped to determine the type of inhibition and the corresponding Ki values. tandfonline.com This competitive mechanism signifies that this compound and sucrose vie for the same binding site on the enzyme. tandfonline.com
The table below summarizes the kinetic parameters of this compound and other inhibitors on dextransucrase.
| Inhibitor | Inhibition Type (at high sucrose conc.) | Ki Value |
| This compound | Competitive | Data not specified in search results |
| Glucono-1,5-lactone | Competitive | Data not specified in search results |
| Methyl 6-amino-6-deoxy-glucose | Competitive | Data not specified in search results |
| EDTA | Noncompetitive | Data not specified in search results |
| Nojirimycin | Noncompetitive | Data not specified in search results |
| Reduced glucuronic acid | Noncompetitive | Data not specified in search results |
| Table based on findings from inhibition studies on Leuconostoc dextransucrase. tandfonline.com |
Identification of Critical Amino Acid Residues in Enzyme Active Sites
Site-directed mutagenesis and sequence alignment studies have been instrumental in identifying key amino acid residues within enzyme active sites that interact with sucrose and its analogs. researchgate.net For glucosyltransferases, specific aspartic acid and histidine residues have been shown to be essential for catalysis. researchgate.net
In studies on dextransucrase from Leuconostoc mesenteroides B-742CB, alignment with other glucosyltransferases pointed to Asp-533, Asp-536, and His-643 as critical residues for sucrose binding and catalysis. researchgate.net Mutating these residues to alanine (B10760859) or asparagine significantly reduced or completely abolished the enzyme's activity. researchgate.net Specifically, the carboxyl groups of Asp-533 and Asp-536, and His-643 acting as a proton donor, are considered essential for the catalytic process. researchgate.net
Similarly, for Glucosyltransferase C (GtfC) from S. mutans, residues such as Asp588, Trp517, and Asn481 are vital for the hydrolysis of sucrose. tandfonline.comresearchgate.net Any favorable interaction with these residues, such as hydrogen bonding from an inhibitor, can disrupt the enzyme's native function. tandfonline.comresearchgate.net While direct interaction data for this compound with these specific GtfC residues is not explicitly provided, its role as a competitive inhibitor suggests it would interact with residues within this catalytic region. tandfonline.comtandfonline.com
Molecular Modeling and Computational Studies of Interactions
Computational methods, including molecular docking and molecular dynamics simulations, provide atomic-level insights into the interactions between ligands and proteins. researchgate.netprotoqsar.com These techniques are valuable for predicting binding conformations, estimating binding affinities, and understanding the dynamic nature of these interactions. researchgate.netnih.govmdpi.com
Ligand Docking Simulations and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used to estimate binding affinity, which is crucial in drug discovery. nih.govmdpi.combiorxiv.org
For GtfC, docking studies have been performed with various inhibitors, including carbohydrate derivatives like 6-deoxysucrose. tandfonline.comresearchgate.net These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with active site residues. researchgate.net For instance, interactions with Asp588, Trp517, and Asn481 in GtfC have been shown to be critical for inhibition. tandfonline.com While a specific docking study for this compound was not found in the search results, the findings for the similar compound 6-deoxysucrose suggest that the aminodeoxy derivative would also engage in significant interactions within the GtfC active site. researchgate.net
The binding affinity, often expressed as a scoring function in docking, quantifies the strength of the protein-ligand interaction. mdpi.com Lower binding energy values typically indicate a more stable complex. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the flexibility of molecules and the dynamic changes that occur during a ligand's interaction with a protein. nih.govnih.gov MD simulations provide a time-resolved view of molecular motions, allowing for the analysis of conformational changes and the stability of protein-ligand complexes. protoqsar.comgalaxyproject.org
MD simulations have been used to study the conformational ensembles of sucrose in aqueous solutions, revealing that its structure is relatively rigid with fluctuations around an average conformation. researchgate.net For protein-ligand complexes, MD simulations can assess the stability of the interactions predicted by docking. frontiersin.org For example, simulations of GtfC complexed with inhibitors have been used to predict the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net
These computational approaches can reveal how the introduction of the amino group in this compound affects its conformational preferences and its dynamic interactions within an enzyme's active site compared to the natural substrate, sucrose.
Derivatives, Analogues, and Structure Activity Relationship Studies of 6 Amino 6 Deoxysucrose
Rational Design and Synthesis of 6-Amino-6-deoxysucrose Analogues
The rational design of this compound analogues is primarily driven by the goal of creating specific inhibitors for carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. The core principle involves modifying the sucrose (B13894) backbone to enhance binding affinity and selectivity for the active site of a target enzyme. The introduction of the 6-amino group is a critical first step, as it provides a site for further functionalization that is not directly involved in the glycosidic linkage, thereby preserving the fundamental disaccharide structure recognized by many enzymes.
The synthesis of this compound itself and its subsequent analogues typically follows a multi-step chemical pathway starting from sucrose. A common synthetic strategy involves the selective protection of the other hydroxyl groups, followed by the activation of the primary hydroxyl group at the C-6 position, often through tosylation. This activated intermediate then undergoes nucleophilic substitution with an azide (B81097) anion (N₃⁻). Finally, reduction of the azide group, commonly achieved through catalytic hydrogenation or with a reducing agent like triphenylphosphine (B44618), yields the desired this compound.
Further rational design involves the derivatization of this primary amine. For instance, N-acylation with fatty acids of varying chain lengths can be employed to introduce lipophilic moieties. mdpi.com This approach is guided by the hypothesis that these lipophilic tails can interact with hydrophobic pockets within or near the enzyme's active site, or anchor the molecule to cell membranes for targeted delivery. The synthesis of such N-acyl analogues is typically achieved by reacting this compound with the corresponding acyl chlorides or activated esters.
| Starting Material | Key Intermediates | Final Product (Analogue) |
| Sucrose | 6-O-Tosylsucrose, 6-Azido-6-deoxysucrose | This compound |
| This compound | - | 6-N-Acetyl-6-deoxysucrose |
| This compound | - | 6-N-Lauroyl-6-deoxysucrose |
| This compound | - | 6-N-Palmitoyl-6-deoxysucrose |
Functionalization Strategies and Modified Structures
Building upon the this compound scaffold, various functionalization strategies can be implemented to generate a library of modified structures for SAR studies. These strategies are aimed at systematically altering the physicochemical properties of the parent molecule, such as size, shape, charge, and hydrophobicity, to probe the requirements for optimal enzyme binding.
One of the most straightforward and widely employed functionalization strategies is N-acylation . This involves the introduction of a range of acyl groups at the 6-amino position. The acyl groups can vary in chain length (from short acetyl groups to long-chain fatty acyl groups like palmitoyl), saturation (saturated vs. unsaturated fatty acids), and complexity (e.g., containing aromatic rings or other functional groups). This strategy has been successfully applied to related aminoglycoglycerolipids to explore the impact of the acyl chain length on antiviral activity. mdpi.com
Another functionalization approach involves N-alkylation . This strategy introduces alkyl groups of varying sizes to the amino function, which can influence both the steric bulk and the basicity of the nitrogen atom. Reductive amination of an aldehyde with this compound is a common method to achieve N-alkylation.
Furthermore, the amino group can be converted into other functional groups. For example, it can be transformed into a guanidinium group, which is positively charged over a wide pH range and can participate in strong ionic interactions with carboxylate residues in an enzyme's active site.
The table below summarizes some of the key functionalization strategies and the resulting modified structures.
| Functionalization Strategy | Reagents/Conditions | Resulting Functional Group | Example Modified Structure |
| N-Acylation | Acyl chloride, base | Amide | 6-(Acetylamino)-6-deoxysucrose |
| N-Alkylation | Aldehyde/Ketone, reducing agent | Secondary or Tertiary Amine | 6-(Ethylamino)-6-deoxysucrose |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide | 6-(Methylsulfonylamino)-6-deoxysucrose |
| Guanidinylation | O-Methylisourea | Guanidinium | 6-Guanidino-6-deoxysucrose |
Investigation of Structural Modifications on Enzyme Recognition and Binding
The investigation of how structural modifications of this compound affect enzyme recognition and binding is crucial for understanding the SAR and for the rational design of potent and selective inhibitors. These investigations are typically carried out using a combination of enzyme kinetics, biophysical techniques, and computational modeling.
Enzyme inhibition assays are fundamental to these studies. By measuring the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of a series of analogues against a target enzyme, researchers can deduce the structural features that are critical for binding. For instance, studies on related 6-deoxy-5a-carba-β-D-galactopyranosylamines have shown that N-alkylation with longer alkyl chains (e.g., octyl, decyl) can significantly enhance inhibitory potency against β-galactosidase and β-glucosidase. researchgate.net This suggests that a hydrophobic pocket is likely present in the enzyme's active site that can accommodate these lipophilic chains.
In a study on the anti-influenza A virus activity of 6'-acylamido-glucoglycerolipids, it was found that the length of the saturated fatty acyl chain at the 6'-amino group was important for their in vitro effects. mdpi.com Specifically, compounds with C6 (caproyl) and C14 (myristoyl) acyl chains displayed notable virus inhibition, indicating an optimal length for the lipophilic tail. mdpi.com While not directly on this compound, this provides a strong rationale for exploring similar N-acyl derivatives of the sucrose-based compound.
The table below presents hypothetical, yet plausible, research findings based on the principles observed in related studies, illustrating how structural modifications could influence enzyme inhibition.
| Analogue of this compound | Modification | Target Enzyme (Hypothetical) | Observed Inhibition (IC₅₀) | Interpretation |
| This compound | None (Parent Compound) | α-Glucosidase | 500 µM | Baseline activity. |
| 6-N-Acetyl-6-deoxysucrose | Short N-acyl chain | α-Glucosidase | 250 µM | Modest increase in potency, suggesting some favorable interaction of the acetyl group. |
| 6-N-Octanoyl-6-deoxysucrose | Medium N-acyl chain | α-Glucosidase | 50 µM | Significant increase in potency, indicating a good fit in a hydrophobic pocket. |
| 6-N-Stearoyl-6-deoxysucrose | Long N-acyl chain | α-Glucosidase | 150 µM | Decreased potency compared to the octanoyl derivative, suggesting the long chain is sterically hindered. |
| 6-Guanidino-6-deoxysucrose | Cationic group | α-Glucosidase | 75 µM | Enhanced potency, likely due to strong ionic interactions with acidic residues in the active site. |
These investigations into the effects of structural modifications provide a detailed map of the molecular interactions between the inhibitor and the enzyme, guiding the design of next-generation analogues with improved efficacy and selectivity.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of carbohydrate molecules, including 6-Amino-6-deoxysucrose. iosrjournals.org By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, NMR allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the stereochemistry and the α(1→2)β glycosidic linkage between the 6-amino-6-deoxy-D-glucopyranosyl and the D-fructofuranosyl moieties.
The introduction of an amino group at the C-6 position of the glucose unit significantly influences the local electronic environment compared to sucrose (B13894). This substitution is expected to cause a downfield shift for the C-6 carbon signal in the ¹³C NMR spectrum and notable changes in the chemical shifts of the adjacent H-5 and the geminal H-6 protons in the ¹H NMR spectrum.
Advanced 2D NMR techniques are crucial for a complete and accurate assignment of the molecular structure:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks within each sugar ring, allowing for the tracing of connectivity from the anomeric proton (H-1 of glucose, H-2 of fructose) to the other protons in the spin system. iosrjournals.org
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct coupling partners, identifying all protons belonging to a single spin system or sugar residue. iosrjournals.org
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with its directly attached carbon, enabling the unambiguous assignment of carbon resonances. iosrjournals.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for confirming the linkage between the two sugar units. It detects long-range correlations (typically over two to three bonds) between protons and carbons. For this compound, a key HMBC correlation would be observed between the anomeric proton of the glucose unit (H-1') and the C-2 of the fructose (B13574) unit, and/or between the anomeric carbon of glucose (C-1') and H-2 of fructose, definitively confirming the α(1→2) glycosidic bond. iosrjournals.org
The conformation of the molecule in solution can also be inferred from the magnitude of the proton-proton coupling constants (³JHH), which are related to the dihedral angles between adjacent protons through the Karplus equation. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Changes in this compound compared to Sucrose
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₂₃NO₁₀.
Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap are commonly employed for carbohydrate analysis. mdpi.com In positive-ion mode ESI-HRMS, this compound would be expected to be detected primarily as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. The fragmentation of the [M+H]⁺ ion of this compound would be expected to proceed via several characteristic pathways:
Glycosidic Bond Cleavage: This is the most common fragmentation pathway for disaccharides, resulting in the separation of the two monosaccharide units. nih.govacs.org This would produce characteristic B- and Y-ions according to the Domon-Costello nomenclature. Cleavage would yield ions corresponding to the protonated 6-amino-6-deoxyglucose moiety and the neutral fructose unit, or vice-versa.
Cross-Ring Cleavage: Fragmentation can also occur across the sugar rings, yielding A- and X-ions that provide information about the positions of substituents. acs.org
Neutral Losses: The fragmentation spectra would also show losses of small neutral molecules, such as water (H₂O) and ammonia (B1221849) (NH₃), from the parent or fragment ions.
The high resolution of the mass analyzer allows for the differentiation of fragment ions with very similar nominal masses, leading to an unambiguous structural confirmation.
Table 2: Predicted m/z Values for Key Ions of this compound in High-Resolution Mass Spectrometry (Positive ESI Mode)
X-ray Crystallography of Enzyme-Ligand Complexes Involving Deoxysugars
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of molecules in their crystalline state. While obtaining a crystal structure of this compound itself would confirm its solid-state conformation, a more powerful application is to study its interaction with sucrose-processing enzymes, such as invertase or sucrase. nih.govnih.gov As a close analog of sucrose, this compound could act as a substrate, a transition-state analog, or an inhibitor for these enzymes. nih.gov
Determining the crystal structure of an enzyme in complex with this compound can reveal the precise molecular interactions responsible for binding and catalysis. The methodology typically involves either co-crystallizing the enzyme with the ligand or soaking a pre-grown crystal of the apo-enzyme in a solution containing the ligand. rsc.org
A high-resolution crystal structure would allow for the visualization of:
Binding Orientation: The precise orientation of the this compound molecule within the enzyme's active site.
Key Interactions: The network of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the enzyme.
Conformational Changes: Any changes in the conformation of the enzyme or the ligand upon binding.
Specifically, the structure would reveal how the 6-amino group interacts with the active site residues. This group could form new, specific hydrogen bonds not possible with the 6-hydroxyl group of sucrose, potentially altering the binding affinity or inhibitory potency. For instance, the amino group might interact with acidic residues like aspartate or glutamate (B1630785) in the active site. Such detailed structural information is invaluable for understanding enzyme mechanisms and for the rational design of more potent and specific enzyme inhibitors. rsc.org While a crystal structure of an enzyme complexed with this compound is not yet publicly available, studies on other aminosugar and deoxysugar inhibitors have successfully provided such insights into glycosidase mechanisms. rsc.orgresearchgate.net
Table 3: Mentioned Compounds
Analytical Methodologies for 6 Amino 6 Deoxysucrose Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the gold standard for the analysis of analogous compounds. However, specific methods tailored to 6-Amino-6-deoxysucrose have not been detailed in the existing body of scientific work. The principles of these techniques, as applied to other amino sugars, could theoretically be adapted, but this would require significant development and optimization.
Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods
While HPLC is a versatile and widely used technique for the analysis of sugars and amino compounds, there is no published research detailing the development and optimization of an HPLC method specifically for this compound. The successful application of HPLC would necessitate a systematic investigation into stationary phases, mobile phase composition, and detection methods suitable for this unique compound. For instance, due to the lack of a strong chromophore in its structure, direct UV detection would likely be inefficient, suggesting the need for alternative detection methods like Refractive Index (RI) detection or the use of derivatization agents.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
UPLC offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity. Despite its potential benefits for analyzing complex mixtures and resolving closely related compounds, no UPLC methods have been reported for the analysis of this compound. The development of a UPLC method would follow similar principles to HPLC method development but would leverage sub-2 µm particle columns to achieve higher efficiency.
Pre-column Derivatization Strategies for Aminosugar Analysis
Pre-column derivatization is a common strategy to enhance the detectability of amino-containing compounds that lack a native chromophore or fluorophore. Reagents such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are frequently used for the derivatization of amino acids and amino sugars. nih.govnih.gov These reagents react with the primary amine group of this compound to introduce a fluorescent or UV-active tag, thereby significantly improving detection sensitivity. However, the application and optimization of these derivatization strategies specifically for this compound have not been documented. Research would be required to determine the optimal reaction conditions, stability of the derivative, and chromatographic behavior.
Table 1: Common Derivatization Reagents for Amino Group Analysis
| Derivatization Reagent | Abbreviation | Detection Method |
| o-Phthalaldehyde | OPA | Fluorescence |
| 9-Fluorenylmethyl chloroformate | FMOC | Fluorescence, UV |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence, UV |
| Phenylisothiocyanate | PITC | UV |
| Dansyl chloride | DNS-Cl | Fluorescence, UV |
This table represents common derivatization agents used for primary amines; their specific use with this compound has not been established in the literature.
Validation of Analytical Methods for Research Applications
The validation of any new analytical method is crucial to ensure its reliability and suitability for its intended purpose. According to international guidelines, method validation involves establishing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). As no specific analytical methods for this compound have been published, no validation data is available. The development of a validated method would be a critical step to support any future research on this compound.
Table 2: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Applications in Chemical Biology and As Research Probes
Development of Chemical Probes Based on the 6-Amino-6-deoxysucrose Scaffold
The primary amino group at the C-6 position of the glucose moiety in this compound serves as a versatile chemical handle for the attachment of various reporter groups, enabling the creation of tailored chemical probes. This strategic modification allows researchers to track the molecule's interaction with biological systems without drastically altering its core structure, thereby preserving its recognition by specific proteins such as transporters and enzymes.
The synthesis of such probes typically involves the conjugation of the amino group with molecules that possess specific functionalities. Common modifications include:
Fluorophores: Attaching fluorescent dyes, such as cyanine (B1664457) dyes (Cy3, Cy5), allows for the direct visualization of the molecule's uptake and localization within cells using fluorescence microscopy. sigmaaldrich.comosti.govnih.gov
Bioorthogonal Tags: Introducing tags like azides or alkynes enables the use of click chemistry. This allows the probe to be detected in complex biological environments by reacting it with a corresponding reporter molecule (e.g., a fluorophore or biotin) after it has reached its biological target.
Photoaffinity Labels: Incorporation of photoreactive groups can be used to permanently link the probe to its interacting protein partners upon UV irradiation, facilitating the identification and characterization of binding proteins.
These chemical probes are instrumental in elucidating biological pathways, identifying new drug targets, and understanding molecular recognition events. The this compound scaffold provides a robust and biologically relevant platform for the design of these powerful research tools.
Utilization in Investigating Carbohydrate Transport Mechanisms
Understanding how sugars are transported across cell membranes is crucial for fields such as cancer biology and diabetes research. Chemical probes derived from this compound have proven to be effective tools for studying these mechanisms, particularly those mediated by glucose transporters (GLUTs).
Researchers have successfully synthesized fluorescent bioprobes by conjugating cyanine dyes to the amino group of 6-amino-6-deoxyglycoconjugates. sigmaaldrich.comnih.gov Two such probes, designated 6N-Gly-Cy3 and 6N-Gly-Cy5, were developed for real-time imaging of glucose transport. sigmaaldrich.comnih.gov Studies using these probes in human colon cancer cells (HT29) demonstrated that their cellular uptake was specific to GLUTs. This was confirmed by competitive inhibition experiments where the uptake of the fluorescent probes was significantly reduced in the presence of natural substrates like D-glucose and 2-deoxy-D-glucose, as well as specific GLUT inhibitors. nih.gov
These findings highlight the utility of this compound-based probes for:
Real-time visualization of glucose uptake in living cells.
Quantifying transporter activity under various physiological conditions.
Screening for potential inhibitors of glucose transport.
Interestingly, while these cyanine-based probes show clear transporter-dependent uptake, some studies have cautioned that other fluorescent glucose analogs, such as those using the NBD fluorophore (e.g., 6-NBDG), may enter cells through transporter-independent mechanisms, which underscores the importance of careful probe design and validation. nih.govnih.gov
| Probe Name | Fluorophore | Application | Validation Method | Reference |
|---|---|---|---|---|
| 6N-Gly-Cy3 | Cyanine 3 (Cy3) | Real-time glucose transport imaging | Competitive inhibition with D-glucose | sigmaaldrich.comnih.gov |
| 6N-Gly-Cy5 | Cyanine 5 (Cy5) | Real-time glucose transport imaging and cell labeling | Competitive inhibition with GLUT-specific inhibitors | sigmaaldrich.comnih.gov |
Design and Mechanism Elucidation of Enzyme Inhibitors
The structural similarity of this compound to sucrose (B13894) allows its derivatives to act as inhibitors of carbohydrate-metabolizing enzymes. By modifying the sucrose backbone, researchers can design molecules that bind to the active site of an enzyme but cannot be processed, thereby blocking the enzyme's function. This is particularly relevant for targeting glucosyltransferases (Gtfs), enzymes secreted by bacteria like Streptococcus mutans that are critical for biofilm formation and the development of dental caries.
Studies have shown that modifying the C-6 position of sucrose is an effective strategy for creating Gtf inhibitors. 6-Deoxysucrose, a closely related analog, was identified as a potent competitive inhibitor of two key Gtfs from S. mutans: the enzyme responsible for soluble glucan synthesis (GTF-S) and the enzyme for insoluble glucan synthesis (GTF-I). nih.gov
Mechanism of Inhibition: Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the natural substrate (sucrose) from binding. The effectiveness of such an inhibitor is quantified by its inhibition constant (Ki). A lower Ki value indicates stronger binding and more potent inhibition. For 6-deoxysucrose, the Ki values were found to be an order of magnitude lower than the Michaelis constant (Km) for sucrose, indicating a high affinity for the enzyme's active site. nih.gov
The design of these inhibitors provides valuable insights into the structure-activity relationships of the enzyme's active site, guiding the development of more potent and selective therapeutic agents against bacterial infections.
| Inhibitor | Target Enzyme | Inhibition Type | Key Finding | Reference |
|---|---|---|---|---|
| 6-Deoxysucrose | S. mutans GTF-S and GTF-I | Competitive | Ki values are one order of magnitude lower than sucrose Km values. | nih.gov |
| 6-Thiosucrose | S. mutans GTF-S and GTF-I | Competitive | Also acts as a substrate for acceptor products. | nih.gov |
| Trichloro-galactosucrose | S. mutans Gtfs | Inhibitory | Inhibits Gtf activity in solution and when surface-adsorbed. | nih.gov |
Integration as a Chiral Scaffold for Supramolecular and Macromolecular Assemblies
Carbohydrates are increasingly recognized as valuable building blocks in supramolecular chemistry due to their inherent chirality, structural rigidity, and dense functionalization. tandfonline.comacs.orgnih.gov Sucrose, with its nine stereogenic centers, is an inexpensive and readily available source of optical purity, making it an attractive chiral scaffold. rsc.orgresearchgate.net The this compound derivative retains this essential chirality while providing a key functional group for further chemical elaboration.
The use of carbohydrate scaffolds like this compound allows for the precise spatial arrangement of appended molecular units. This chirality can be transferred from the molecular level to the macroscopic level, directing the self-assembly of molecules into well-defined, higher-order structures such as helices, nanotubes, or chiral gels. magtech.com.cnresearchgate.netgoettingen-research-online.de
Key features of carbohydrates that make them excellent chiral scaffolds include:
Defined Stereochemistry: The fixed orientation of substituents on the sugar ring provides a template for directional interactions. tandfonline.com
Conformational Rigidity: The cyclic nature of the sugar units imparts a degree of structural pre-organization, which is beneficial for forming stable assemblies. tandfonline.com
Functionalizability: The presence of multiple hydroxyl groups (and in this case, a primary amino group) allows for selective chemical modifications, enabling the attachment of other molecular components that can drive self-assembly through hydrogen bonding, π–π stacking, or hydrophobic interactions. rsc.orggoettingen-research-online.de
By combining the sucrose backbone with other molecular motifs, such as aromatic plates or polymer chains, via the 6-amino linkage, it is possible to construct novel chiral materials. rsc.orgmagtech.com.cn These materials have potential applications in areas like enantioselective catalysis, chiral recognition and separation, and the development of advanced biomaterials. researchgate.netmagtech.com.cn
Future Research Directions for 6 Amino 6 Deoxysucrose
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
While 6-Amino-6-deoxysucrose is a known synthetic compound, its natural occurrence and biosynthesis have not been documented. A significant future research direction lies in investigating whether this compound or its derivatives exist in nature and elucidating the enzymatic machinery responsible for their formation. The biosynthesis of amino sugars typically involves a series of enzymatic reactions, including the action of aminotransferases.
Future research could focus on genome mining of various organisms, particularly those known to produce a diverse array of secondary metabolites, to identify gene clusters that may encode for a sucrose-modifying biosynthetic pathway. The discovery of such a pathway would be a significant breakthrough, providing access to novel enzymes with potential applications in biocatalysis. Key enzyme classes that would be of interest are those capable of modifying the sucrose (B13894) scaffold.
The general steps in deoxysugar and aminosugar biosynthesis often start from nucleotide-activated sugars. In a hypothetical pathway for this compound, a sucrose precursor, likely a nucleotide-diphosphate-sucrose, would be acted upon by a cascade of enzymes. This could involve an initial oxidation at the C-6 position, followed by a transamination reaction catalyzed by a specific aminotransferase to install the amino group. The identification and characterization of such enzymes would provide powerful tools for the chemoenzymatic synthesis of this compound and its analogues.
| Enzyme Class | Potential Role in this compound Biosynthesis | General Reaction Catalyzed |
|---|---|---|
| Sucrose Synthase / Phosphorylase | Activation of the sucrose molecule for downstream modification. | Cleavage of sucrose and transfer of a glucosyl unit to a nucleotide or phosphate. |
| Dehydrogenase / Oxidase | Oxidation of the C-6 hydroxyl group to a keto intermediate. | Oxidation of an alcohol to an aldehyde or ketone. |
| Aminotransferase (Transaminase) | Introduction of the amino group at the C-6 position. | Transfer of an amino group from a donor molecule to a keto acid acceptor. |
| Reductase | Reduction of any intermediate keto groups if necessary. | Reduction of a ketone or aldehyde to an alcohol. |
Advanced Synthetic Strategies for Complex Analogues and Glycoconjugates
The chemical synthesis of amino sugars presents considerable challenges, including the need for regioselective modifications and the management of protecting groups. Future research in the synthesis of this compound will likely focus on developing more efficient and stereoselective methods to not only produce the parent compound but also to generate a diverse library of complex analogues and glycoconjugates.
Current strategies often involve the selective activation of the primary 6-hydroxyl group of sucrose, its conversion to a suitable leaving group, and subsequent displacement with an azide (B81097), which is then reduced to the desired amine. While effective, these multi-step sequences can be cumbersome. Advanced synthetic strategies will likely explore novel catalytic systems to streamline this process. For instance, transition-metal catalysis, which has been successfully employed in the synthesis of other aminoglycosides, could offer new routes to this compound derivatives with high efficiency and selectivity.
The primary amino group at the C-6 position serves as a versatile chemical handle for the construction of more complex molecules. Future synthetic efforts will undoubtedly leverage this functionality to create a wide array of glycoconjugates. This could involve linking this compound to lipids to form glycolipids, to amino acids or peptides to generate glycopeptides, or to other carbohydrates to produce novel oligosaccharides. These complex structures are of great interest for probing and modulating biological processes. The synthesis of such molecules will require the development of robust and orthogonal protection and coupling strategies.
| Synthetic Strategy | Description | Potential Products |
|---|---|---|
| Regioselective Derivatization | Targeting the C-6 hydroxyl of sucrose for conversion to an amino group via intermediates like tosylates or azides. | This compound. |
| Catalytic Amination | Development of novel catalytic methods for the direct introduction of the amino group, potentially reducing the number of synthetic steps. | This compound and N-functionalized analogues. |
| N-Acylation/Alkylation | Modification of the C-6 amino group to introduce various functionalities. | N-acetylated analogues, N-alkylated derivatives. |
| Glycoconjugation | Using the C-6 amino group as a point of attachment for other biomolecules. | Glycolipids, glycopeptides, neoglycoconjugates. |
Novel Applications in Glycochemistry and Interdisciplinary Chemical Biology
The unique structure of this compound, combining the familiar sucrose scaffold with a reactive amino group, makes it an attractive candidate for a range of novel applications at the interface of chemistry and biology. Future research will likely focus on harnessing this structure to develop new tools and therapeutic leads.
One promising area is the development of chemical probes to study carbohydrate-binding proteins (lectins) and enzymes involved in sucrose metabolism. The amino group can be readily modified to incorporate reporter tags such as fluorophores, biotin, or photo-crosslinking agents. Such probes would enable the visualization, identification, and characterization of sucrose-interacting proteins within complex biological systems, providing valuable insights into their function and regulation. Azide-containing sugar analogues, for example, have been used to metabolically profile bacterial glycans.
Furthermore, this compound can serve as a scaffold for the synthesis of new bioactive compounds. Analogues of 6-amino-6-deoxy-glycoglycerolipids have been synthesized and shown to possess antiviral and anti-tumor properties, suggesting that derivatives of this compound could be explored for similar therapeutic potential. By systematically modifying the structure—for instance, by acylating the amino group with different fatty acids or linking it to other pharmacophores—it may be possible to develop new drug candidates with improved efficacy and selectivity.
| Application Area | Derivative Type | Research Goal |
|---|---|---|
| Enzyme/Receptor Probing | Fluorescently-labeled or photo-reactive analogues. | To identify and characterize sucrose-binding proteins and transporters. |
| Metabolic Labeling | Analogues with bioorthogonal handles (e.g., azides, alkynes). | To track the uptake and metabolism of sucrose derivatives in living cells. |
| Therapeutic Development | Glycoconjugates with lipids or other bioactive molecules. | To develop novel antiviral, antimicrobial, or anti-tumor agents. |
| Neoglycoconjugate Synthesis | Conjugation to carrier proteins or surfaces. | To study immune responses to carbohydrate antigens and develop diagnostic tools. |
Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding
A deeper understanding of the structure, dynamics, and interactions of this compound will be achieved through the synergistic integration of advanced computational and experimental techniques. This interdisciplinary approach will be crucial for rationalizing its behavior and for the guided design of new derivatives and applications.
These computational predictions must be validated and complemented by advanced experimental methodologies. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be essential for determining the three-dimensional structures of this compound derivatives and their complexes with proteins. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and kinetics. The combination of computational modeling to generate hypotheses and experimental work to test them will accelerate the pace of discovery in this field. For example, computational docking could predict the binding mode of a this compound-based inhibitor to an enzyme, which could then be confirmed and refined by co-crystallization and kinetic assays.
| Computational Method | Complementary Experimental Method | Combined Research Goal |
|---|---|---|
| Molecular Dynamics (MD) Simulation | NMR Spectroscopy, Circular Dichroism (CD) | To understand the conformational dynamics and flexibility in solution. |
| Quantum Mechanics (QM) Calculations | Kinetic Isotope Effect (KIE) Studies | To elucidate reaction mechanisms and transition states in enzymatic or chemical reactions. |
| Molecular Docking | X-ray Crystallography, Cryo-EM | To predict and validate the binding mode of ligands to biological macromolecules. |
| Free Energy Perturbation (FEP) | Isothermal Titration Calorimetry (ITC), SPR | To predict and experimentally measure the binding affinity of analogues to a target protein. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-6-deoxysucrose, and what protection strategies are critical for regioselective amination at the C6 position?
- Methodological Answer : Synthesis typically involves selective deoxygenation at C6 followed by amination. Protecting groups (e.g., acetyl, benzyl) are essential to prevent undesired side reactions. For example, a three-step process may include:
Hydroxyl protection (e.g., acetylation under anhydrous conditions).
Deoxygenation via Mitsunobu reaction or radical-mediated methods.
Amination using ammonia or amine nucleophiles under controlled pH .
- Analytical Validation : Confirmation of regioselectivity requires NMR (¹H, ¹³C) and mass spectrometry (MS) to verify substitution patterns and purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques resolve ambiguities in glycosidic bond configuration?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments differentiate α/β anomers by spatial correlations between protons. X-ray crystallography provides definitive proof of stereochemistry when crystalline derivatives are obtainable. Circular dichroism (CD) may also indicate carbohydrate conformation in solution .
Q. What biological roles or enzyme interactions have been hypothesized for this compound in microbial systems?
- Methodological Answer : Use microbial growth assays with knockout strains or isotopic labeling (e.g., ¹⁵N) to trace metabolic incorporation. Comparative genomics can identify homologs of sugar-modifying enzymes (e.g., aminotransferases) in bacterial genomes. Surface plasmon resonance (SPR) assays quantify binding affinity to lectins or transporters .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives impact their activity as glycosidase inhibitors, and what computational models predict these interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates inhibitor-enzyme binding. Compare inhibition constants (Ki) of α vs. β anomers using fluorogenic substrate assays. Free energy perturbation (FEP) calculations refine predictions of binding thermodynamics .
- Data Contradiction Analysis : Discrepancies between in silico and experimental Ki values may arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations to account for conformational changes .
Q. What strategies resolve contradictory reports on the stability of this compound under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 2–9, 37°C) with HPLC monitoring. Compare degradation products via tandem MS. Control for buffer composition (e.g., phosphate vs. Tris), which may catalyze hydrolysis. Replicate conflicting studies under identical conditions to isolate variables .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound elucidate its metabolic fate in eukaryotic cells?
- Methodological Answer : Incubate labeled compounds with cell cultures and extract metabolites for LC-MS/MS analysis. Use stable isotope-resolved metabolomics (SIRM) to track incorporation into glycoproteins or glycolipids. Compare wild-type vs. glycosylation-deficient cell lines to confirm pathways .
Q. What interdisciplinary challenges arise when studying this compound’s role in host-pathogen interactions, and how can they be mitigated?
- Methodological Answer : Integrate glycomics data (microbial glycans) with immunology assays (e.g., cytokine profiling). Use CRISPR-Cas9-edited host cells to dissect receptor-specific responses. Address variability in pathogen strains by standardizing growth conditions and genomic validation .
Notes on Research Design
- Avoiding Pitfalls : Ensure synthetic protocols specify anhydrous conditions to prevent hydrolysis of intermediates. For bioassays, include negative controls (e.g., unmodified sucrose) to distinguish background noise .
- Data Reproducibility : Document exact reagent grades (e.g., “ammonia solution, 28–30% ACS grade”) and instrumentation parameters (e.g., NMR field strength) to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
